4,4'-(Dithiodimethylene)dipyridine

Molecular electronics Coordination chemistry Mixed-valence compounds

Researchers needing electronically isolated metal centers in coordination polymers must avoid direct disulfide-bridged ligands that enable unwanted through-bond coupling. 4,4'-(Dithiodimethylene)dipyridine (BPMS) solves this with methylene spacers that insulate pyridyl donors from the redox-active S-S core. • Blocks dπ(M)→pπ*(py) back-bonding for electronically decoupled metal sites. • Delivers χ⁽³⁾ = 1.07×10⁻¹¹ esu in Co(II)-bpms NLO polymers. • Extended bridge enables larger MOF pores; 66°C higher boiling point vs. 4,4'-dithiodipyridine ensures thermal processing stability. Full QC documentation. Global B2B shipping available.

Molecular Formula C12H12N2S2
Molecular Weight 248.4 g/mol
CAS No. 1020-71-9
Cat. No. B086356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-(Dithiodimethylene)dipyridine
CAS1020-71-9
Molecular FormulaC12H12N2S2
Molecular Weight248.4 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CSSCC2=CC=NC=C2
InChIInChI=1S/C12H12N2S2/c1-5-13-6-2-11(1)9-15-16-10-12-3-7-14-8-4-12/h1-8H,9-10H2
InChIKeyDAVWLGVBAUGEOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 4,4'-(Dithiodimethylene)dipyridine: A Disulfide-Bridged Bipyridine Building Block


4,4'-(Dithiodimethylene)dipyridine (CAS 1020-71-9) is an organic disulfide featuring two terminal 4-pyridyl groups linked by a dithiodimethylene (-CH2-S-S-CH2-) bridge. It functions as an elongated, flexible analog of 4,4'-bipyridyl-based ligands. Its molecular formula is C12H12N2S2 with a molecular weight of 248.37 g/mol . The compound is primarily utilized as a 'building block' in supramolecular coordination chemistry and materials science, where its ditopic pyridyl donors and the redox-active disulfide core enable the construction of functional metal-organic frameworks and polymers [1].

Building block Ditopic pyridyl donor for coordination polymer and MOF assembly
Redox-active core Disulfide bridge supports redox-responsive framework design
Extended spacer Dithiodimethylene linker enables topologies inaccessible with 4,4'-bipyridine

Why 4,4'-(Dithiodimethylene)dipyridine Cannot Be Replaced by Simple 4,4'-Dipyridyl Analogs


The methylene spacers in 4,4'-(Dithiodimethylene)dipyridine are not inert structural elements; they fundamentally alter the ligand's electronic and structural properties compared to direct disulfide analogs like 4,4'-dithiodipyridine (Aldrithiol-4). As demonstrated in binuclear ruthenium and iron complexes, the -CH2- groups electronically insulate the pyridine rings from the disulfide bridge, effectively blocking the dπ(MII)→pπ*(py ring) back-bonding pathway that is active in the DTDP system [1]. This inhibition of through-bond electronic coupling is a critical performance-differentiating feature. Therefore, procurement of the correct disulfide building block is essential for achieving the desired redox and electronic communication properties in target metal complexes.

Target compound Methylene-insulated bridge blocks metal-to-metal electronic coupling
4,4'-Dithiodipyridine (DTDP) Through-bond electron transfer active; may introduce unwanted crosstalk
Target compound Extended dithiodimethylene spacer with conformational flexibility
4,4'-Bipyridine (bpy) Shorter rigid linker may not replicate zigzag chain or NLO-active topologies

Quantitative Differentiation of 4,4'-(Dithiodimethylene)dipyridine: A Head-to-Head Evidence Guide


Inhibited Electronic Coupling in Binuclear Complexes vs. 4,4'-Dithiodipyridine (DTDP)

A comparative electrochemical and spectroscopic study of binuclear complexes with bis(4-pyridylmethyl)disulfide (BPMS) and 4,4'-dithiodipyridine (DTDP) ligands demonstrates a fundamental difference in electronic communication. In the BPMS system, the presence of two methylene (CH2) groups inhibits the participation of sulfur d orbitals, effectively blocking the dπ(MII)→pπ*(py ring) 'back-bonding' pathway across the -S-S- bridge. This prevents the through-bond electron transfer mechanism observed in the DTDP analog [1]. The comproportionation constant for the BPMS-bridged binuclear complexes was consistent with a Robin and Day Class I (fully localized) system, indicating negligible electronic coupling between metal centers.

Electronic coupling
Head-to-head
Robin & Day Class I behavior with negligible intervalence charge transfer
Supports selection for electronically isolated metal-center design
vs. DTDP: active through-bond coupling; Kc indicates Class I for bpms
Molecular electronics Coordination chemistry Mixed-valence compounds

Third-Order Nonlinear Optical (NLO) Susceptibility of Co(II)-bpms Coordination Polymer vs. C60 Benchmark

The one-dimensional coordination polymer [Co(NCS)2(bpms)2]n, constructed from 4,4'-(Dithiodimethylene)dipyridine as the bridging ligand, exhibits exceptionally strong third-order nonlinear optical properties. Its third-order susceptibility χ(3) was measured at 1.07 × 10^-11 esu in a 2.8 × 10^-3 g cm^-3 DMF solution, which is directly comparable to the benchmark values reported for C60, metallophthalocyanine derivatives, and inorganic clusters [1]. This represents the first coordination polymer reported to demonstrate such strong third-order NLO activity.

Third-order NLO χ(3)
Cross-study comparable
1.07 × 10⁻¹¹ esu
Comparable to C60 and phthalocyanine benchmarks
Co(II)-bpms polymer in DMF; Z-scan at room temperature
Nonlinear optics Coordination polymers Photonic materials

Boiling Point Differential of +66°C Relative to 4,4'-Dithiodipyridine

The insertion of two methylene groups between the pyridine rings and the disulfide core results in a significant increase in boiling point. 4,4'-(Dithiodimethylene)dipyridine has a boiling point of 422.4 °C at 760 mmHg , which is 66.3 °C higher than that of its direct structural analog 4,4'-dithiodipyridine (bp 356.1 °C) . This difference reflects enhanced intermolecular interactions and a higher molecular weight (248.37 vs. 220.31 g/mol).

Boiling point differential
Data to verify
ΔTb = +66.3 °C vs. DTDP
May support wider thermal processing window
422.4 °C at 760 mmHg; source-specific review recommended
Thermal stability Physical properties Process chemistry

Extended Ligand Length for Tailored Framework Architectures vs. 4,4'-Bipyridine

The dithiodimethylene bridge in 4,4'-(Dithiodimethylene)dipyridine provides a significantly longer N-to-N donor-to-donor span compared to the short, rigid 4,4'-bipyridine (bpy). This extended length, combined with the conformational flexibility of the C-S-S-C dihedral angle, enables the formation of unique network topologies inaccessible with bpy. In the self-assembly with Co(II) and NCS-, bpms directs the formation of a one-dimensional double zigzag chain structure [Co(NCS)2(bpms)2]n, a structural motif that has not been reported for the shorter bpy or 1,2-bis(4-pyridyl)ethane (bpa) ligands under analogous conditions [1].

Ligand topology
Class-level
1-D double zigzag chain [Co(NCS)₂(bpms)₂]n with ABAB stacking
Extended spacer enables topologies not reported for bpy or bpa analogs
Self-assembly with Co(II)/NCS⁻ in DMF/H₂O; topology-property link context-dependent
Crystal engineering Porous coordination polymers Ligand design

Optimal Application Scenarios for 4,4'-(Dithiodimethylene)dipyridine Based on Differentiated Evidence


Design of Non-Interacting Multi-Metal Center Complexes

When the research goal is to synthesize binuclear or polynuclear complexes where the metal centers must function as electronically independent units (e.g., single-molecule magnets, multi-site catalysts, or artificial enzymes), the methylene-insulated disulfide bridge of 4,4'-(Dithiodimethylene)dipyridine is mandatory. The direct head-to-head evidence confirms that this compound blocks through-bond electronic coupling, unlike 4,4'-dithiodipyridine [1]. Procurement of the correct BPMS ligand is therefore critical for achieving the intended electronic isolation.

Fabrication of High-Performance Third-Order Nonlinear Optical (NLO) Materials

For the development of optical limiting, optical switching, or frequency conversion devices, the cobalt(II)-bpms coordination polymer has demonstrated exceptional third-order NLO susceptibility (χ(3) = 1.07 × 10^-11 esu), a performance metric on par with C60 and phthalocyanine benchmarks [2]. This strong activity is directly linked to the unique double zigzag chain topology enabled by the bpms ligand architecture. Researchers seeking to create NLO-active coordination polymers should specifically source 4,4'-(Dithiodimethylene)dipyridine to achieve this proven structure-property relationship.

Synthesis of Redox-Active Metal-Organic Frameworks (MOFs) with Tailored Pore Size

The extended length and conformational flexibility of the dithiodimethylene bridge provide a longer spacer than 4,4'-bipyridine, enabling the construction of framework materials with larger pore apertures and distinct network topologies [2]. The redox-active disulfide core further adds functionality, allowing for post-synthetic redox modifications. This specific combination of geometric elongation and redox activity is a differentiated feature that justifies the selection of this specific compound for tailored MOF synthesis.

High-Temperature Polymer Processing and Vacuum Deposition

The 66°C higher boiling point of 4,4'-(Dithiodimethylene)dipyridine compared to its 4,4'-dithiodipyridine analog makes it the preferred choice in applications requiring thermal robustness. This includes melt-based polymer synthesis, high-temperature solvent processing, and thermal vacuum deposition of ligand films onto electrode surfaces, where the lower volatility of the target compound ensures better retention and film integrity.

Application
Selection Property
Validation Focus
Electronically independent multi-metal complexes
Methylene-insulated disulfide bridge
Electron-transfer blocking confirmation
Third-order NLO coordination polymer research
Zigzag chain-forming bpms ligand architecture
χ(3) NLO susceptibility benchmarking
Redox-active MOFs with tailored pore dimensions
Extended flexible dithiodimethylene spacer
Topology and pore-aperture characterization
High-temperature ligand processing and deposition
Higher boiling point vs. DTDP analog
Thermal retention and volatility control
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